

A Technical Guide to the Solubility of Cy5.5 Hydrazide

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Compound of Interest

Compound Name: Cy5.5 hydrazide

Cat. No.: B15554979

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For researchers, scientists, and professionals in drug development, understanding the solubility of fluorescent probes like **Cy5.5 hydrazide** is critical for the success of labeling, imaging, and various fluorescence-based assays. This in-depth guide provides a comprehensive overview of the solubility characteristics of **Cy5.5 hydrazide**, detailed protocols for its dissolution and handling, and a logical workflow for its application in biomolecule conjugation.

Cy5.5 hydrazide is a near-infrared (NIR) fluorescent dye equipped with a hydrazide reactive group. This functionality allows it to form stable covalent bonds with carbonyl groups (aldehydes and ketones), making it an invaluable tool for labeling glycoproteins, antibodies, and other biomolecules. However, its non-sulfonated cyanine structure dictates its solubility profile, which must be carefully considered for optimal performance.

Core Data Presentation: Solubility of Cy5.5 Hydrazide

The solubility of **Cy5.5 hydrazide** is characterized by its hydrophobicity. While it exhibits poor solubility in aqueous solutions, it is readily soluble in polar organic solvents. For practical applications, stock solutions are invariably prepared in an organic solvent, which is then added in small volumes to the aqueous reaction buffer containing the target molecule.^{[1][2]}

Below is a summary of the reported solubility characteristics for **Cy5.5 hydrazide** and related non-sulfonated cyanine hydrazides.

Solvent	Solubility Classification	Quantitative Data (if available)	Source(s)
Dimethyl Sulfoxide (DMSO)	Good / Soluble	-	[3] [4]
Dimethylformamide (DMF)	Good / Soluble	-	[3] [4]
Dichloromethane (DCM)	Soluble	-	[3]
Alcohols	Good	-	[4]
Water	Practically Insoluble	< 2 μ M	[5]
Aqueous Buffers	Low / Poor	-	[1] [2]

Note: For biomolecule labeling in aqueous buffers, an organic co-solvent like DMSO or DMF is necessary to achieve an efficient reaction.[\[1\]](#) The sulfonated version, sulfo-Cyanine5 hydrazide, offers a water-soluble alternative.[\[6\]](#)

Experimental Protocols

Accurate and reproducible results depend on the proper handling and dissolution of the dye. The following protocols provide detailed methodologies for preparing and using **Cy5.5 hydrazide** solutions.

Protocol 1: Reconstitution of Lyophilized Cy5.5 Hydrazide to Create a Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution from the lyophilized powder. It is critical to use anhydrous solvents to prevent hydrolysis of the hydrazide group.[\[7\]](#)

Materials:

- Vial of lyophilized **Cy5.5 hydrazide**

- Anhydrous (dry) dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
- Vortex mixer
- Low-protein-binding microcentrifuge tubes

Procedure:

- **Equilibration:** Before opening, allow the vial of lyophilized **Cy5.5 hydrazide** to warm to room temperature for 15-20 minutes. This crucial step prevents the condensation of atmospheric moisture onto the cold powder, which could lead to hydrolysis.^[7]
- **Solvent Addition:** Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully open the vial and, using a calibrated pipette, add the required volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 1-10 mg/mL).
- **Dissolution:** Cap the vial securely and vortex gently until the dye is completely dissolved. The resulting solution should be clear and free of any visible particulates. Sonication can be used sparingly if dissolution is slow.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, dispense the stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes.^[7] Store the aliquots at -20°C or -80°C, protected from light.^[7] Under these conditions, the stock solution is stable for 1 to 6 months.^[7]

Protocol 2: General Procedure for Labeling Glycoproteins with Cy5.5 Hydrazide

This protocol outlines a typical workflow for labeling glycoproteins, such as antibodies, where aldehyde groups are first generated by periodate oxidation of sugar moieties.^[5]

Materials:

- Glycoprotein solution (e.g., antibody in PBS)
- Sodium periodate (NaIO₄) solution

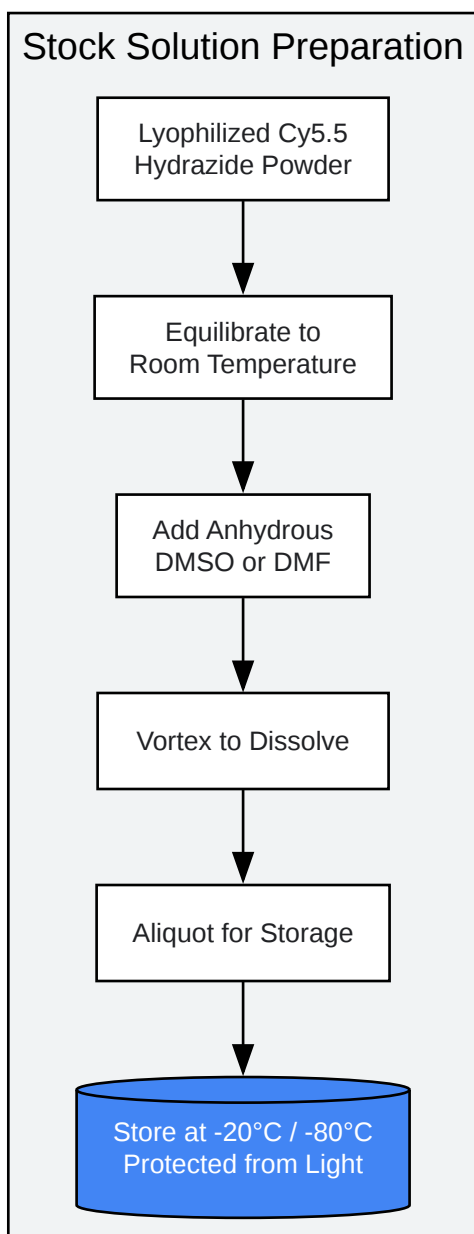
- Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)
- **Cy5.5 hydrazide** stock solution (from Protocol 1)
- Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

- Oxidation: Incubate the glycoprotein with sodium periodate in the dark to generate aldehyde groups. The concentration and incubation time will depend on the specific protein.
- Buffer Exchange: Remove excess periodate by buffer exchange into the reaction buffer (pH 5.5).
- Labeling Reaction: Add the **Cy5.5 hydrazide** stock solution to the glycoprotein solution. The final concentration of the organic co-solvent (DMSO or DMF) should typically be kept between 5-20% of the total reaction volume to ensure the dye remains in solution without denaturing the protein.[\[2\]](#)
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. The hydrazide groups on the dye will react with the newly formed aldehyde groups on the glycoprotein to form a stable hydrazone bond.[\[5\]](#)
- Purification: Separate the labeled glycoprotein from the unreacted, free dye using a size-exclusion chromatography column or dialysis.

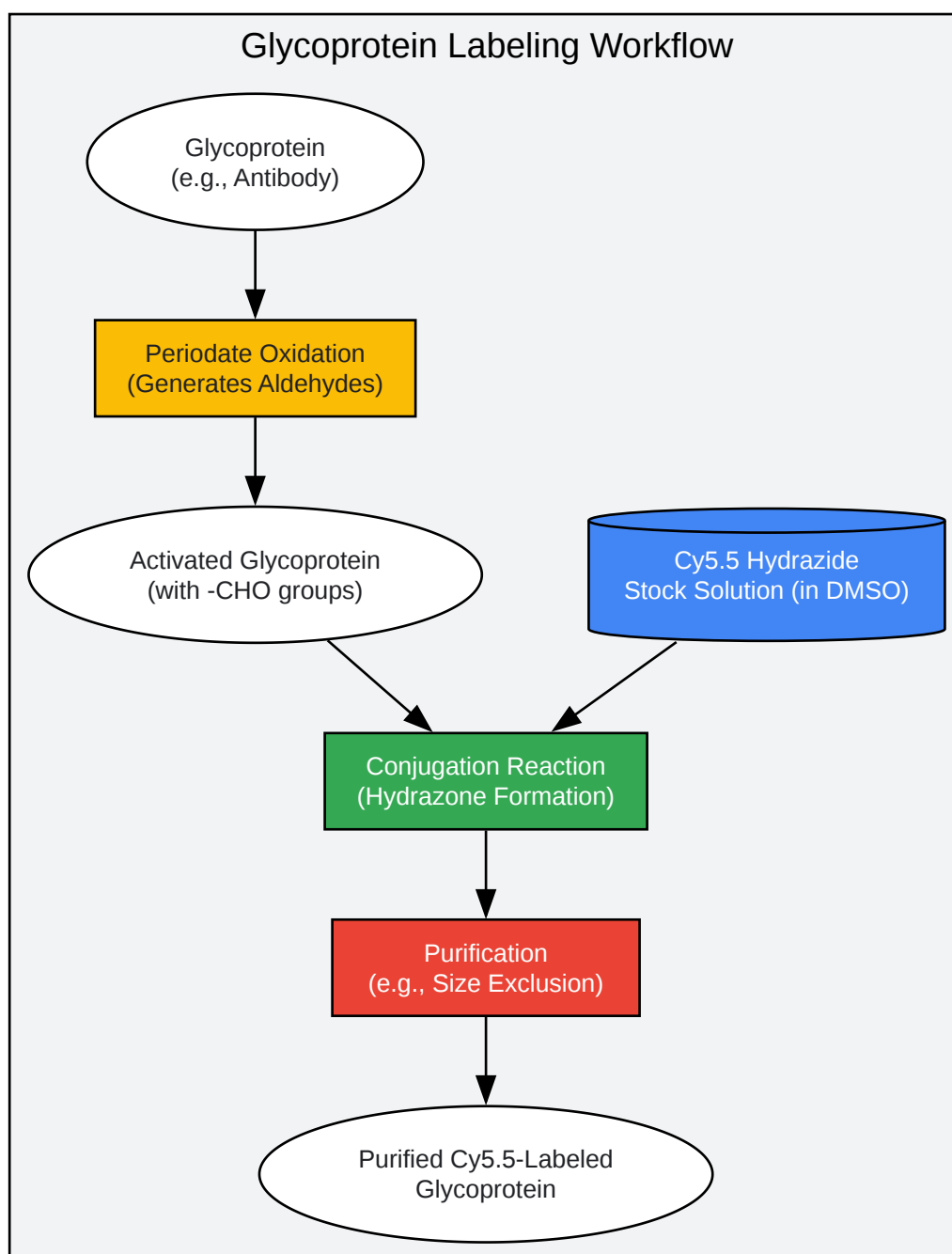
Visualized Workflows and Pathways

To further elucidate the application of **Cy5.5 hydrazide**, the following diagrams illustrate key processes.



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Caption: Workflow for preparing a **Cy5.5 hydrazide** stock solution.



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